1-(4-Ethoxyphenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea
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Description
1-(4-Ethoxyphenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea is a useful research compound. Its molecular formula is C19H20N2O4S and its molecular weight is 372.44. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Chemical Properties
- Urea derivatives serve as key intermediates in the synthesis of various heterocyclic compounds, demonstrating the utility of such structures in organic chemistry. For example, Abdelrazek et al. (2010) explored the synthesis of novel pyridine and naphthyridine derivatives, showcasing the versatility of urea compounds in forming complex heterocycles with potential biological activities (Abdelrazek et al., 2010).
- The structural modification of urea derivatives can lead to the discovery of compounds with antiacetylcholinesterase activity, as investigated by Vidaluc et al. (1995), highlighting their potential in developing therapeutic agents (Vidaluc et al., 1995).
Biomedical Applications
- Urea derivatives have been studied for their biological activities, including their potential as enzyme inhibitors. This is illustrated by research on flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas and their inhibitory activity against acetylcholinesterase, suggesting their relevance in medical research and drug development (Vidaluc et al., 1995).
Material Science and Catalysis
- Urea derivatives are integral in materials science, particularly in the synthesis of polymers and other functional materials. The enzymatic polymerization of biobased diols with diacid ethyl esters, including those derived from furan, exemplifies the role of urea compounds in creating novel polyesters with desirable physical properties (Jiang et al., 2014).
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-2-24-16-7-5-15(6-8-16)21-18(22)20-13-19(23,14-9-11-26-12-14)17-4-3-10-25-17/h3-12,23H,2,13H2,1H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUHDYDNTJDWAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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